molecular formula C14H30ClNO2 B095140 Glycine lauryl ester hydrochloride CAS No. 16194-11-9

Glycine lauryl ester hydrochloride

Cat. No.: B095140
CAS No.: 16194-11-9
M. Wt: 279.84 g/mol
InChI Key: UQABHIYZDIJESE-UHFFFAOYSA-N
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Description

Glycine lauryl ester hydrochloride (GLEH) is a synthetic surfactant that is widely used in various industries such as pharmaceuticals, cosmetics, and agriculture. GLEH is a water-soluble salt that is synthesized by the reaction of glycine and lauryl alcohol.

Scientific Research Applications

Antimicrobial Efficacy

Research on lauric arginate ethyl ester (LAE), a cationic surfactant derived from lauric acid, which is structurally related to glycine lauryl ester, shows excellent antimicrobial activity against a broad range of microorganisms. LAE has been approved for use in certain foods at concentrations up to 200 ppm due to its low toxicity and effectiveness in improving the microbiological safety and quality of food products. This suggests that glycine lauryl ester hydrochloride could have potential applications in food preservation and safety due to its similar chemical structure (Yunfang Ma et al., 2023).

Osmolyte and Cytoprotective Roles

Glycine betaine, a derivative of glycine, is widely studied as an osmolyte in plants, bacteria, and animal cells. It plays a crucial role in osmoregulation and has been identified as a methyl donor in homocysteine metabolism in the liver. Additionally, glycine betaine acts as a protein stabilizer and cytoprotector, involved in cellular metabolism beyond its function as an osmolyte. Given the metabolic roles of glycine betaine, this compound may share similar cytoprotective and metabolic regulatory functions, suggesting its potential in medical and biochemical research (C. G. Figueroa-Soto & E. Valenzuela-Soto, 2018).

Protein and Enzyme Stabilization

Glycine and its derivatives are known for their role in stabilizing proteins and enzymes. For instance, glycine betaine has been reported to protect proteins from denaturation and deactivation under stress conditions such as elevated temperature and chaotropic compounds. This protein-stabilizing effect is crucial for maintaining the integrity and functionality of biological molecules under various conditions. Consequently, this compound may find applications in biotechnological and pharmaceutical formulations where enzyme and protein stabilization is required (G. Papageorgiou & N. Murata, 1995).

Food Industry Applications

In the food industry, derivatives of glycine, such as glycine betaine, have been explored for their ability to improve the quality and safety of food products. Given the antimicrobial and protein-stabilizing properties of related compounds, this compound could be investigated for similar applications in food preservation, safety enhancement, and improvement of food product quality. This aligns with the interest in developing safer and more effective food additives to extend shelf life and enhance food safety (Yunfang Ma et al., 2023).

Safety and Hazards

The safety data sheet for glycine lauryl ester hydrochloride suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of inhalation, move the victim into fresh air . If it contacts the skin, wash off with soap and plenty of water .

Biochemical Analysis

Biochemical Properties

Glycine lauryl ester hydrochloride, as a derivative of glycine, may participate in various biochemical reactions. Glycine is known to be involved in the synthesis of proteins, glutathione, heme, creatine, nucleic acids, and uric acid

Cellular Effects

Glycine, from which it is derived, plays an important role in metabolic regulation, anti-oxidative reactions, and neurological function . It is plausible that this compound may have similar effects on cells, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to glycine. Glycine is utilized in several metabolic pathways, including degradation to carbon dioxide and ammonium, producing serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, methylation to generate N-methylglycine (sarcosine), and conjugation by acyl groups derived from acyl-CoA esters to generate acyl-glycine derivatives .

Properties

IUPAC Name

dodecyl 2-aminoacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15;/h2-13,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQABHIYZDIJESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60614405
Record name Dodecyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16194-11-9
Record name Dodecyl glycinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60614405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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